molecular formula C18H12FN3O4 B5581351 3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide

3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B5581351
M. Wt: 353.3 g/mol
InChI Key: QFAMAGFFPYSCTF-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide is a useful research compound. Its molecular formula is C18H12FN3O4 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08118403 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

Research has explored the synthesis and biological evaluation of derivatives containing the nitrofuryl group for potential anticonvulsant and antimicrobial applications. For instance, Küçükgüzel et al. synthesized a series of triazole derivatives with nitrofuryl and benzohydrazide motifs, investigating their anticonvulsant activity through models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives exhibited promising protection in animal models, hinting at potential therapeutic applications in epilepsy treatment. Additionally, these compounds were screened for antimicrobial and antituberculosis activities, with some showing marginal activity against M. tuberculosis H37 Rv, suggesting a potential role in combating microbial infections and tuberculosis (Küçükgüzel et al., 2004).

Anti-Helicobacter pylori Activity

Another study focused on the synthesis of thiadiazole derivatives incorporating the nitrofuryl group for evaluating their anti-Helicobacter pylori activity. Mohammadhosseini et al. synthesized a series of these derivatives, finding that most exhibited significant inhibitory activity against H. pylori compared to the standard drug metronidazole. This suggests a potential application in developing new treatments for H. pylori infections, which are associated with peptic ulcers and gastric cancer (Mohammadhosseini et al., 2009).

Properties

IUPAC Name

3-fluoro-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-14-3-1-2-13(10-14)18(23)21-20-11-16-8-9-17(26-16)12-4-6-15(7-5-12)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAMAGFFPYSCTF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.